molecular formula C14H14BrNOS B7539809 N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide

N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide

Cat. No. B7539809
M. Wt: 324.24 g/mol
InChI Key: XZQNSVHTJPSQJM-UHFFFAOYSA-N
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Description

N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide, also known as BTA-1, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. BTA-1 is a small molecule that belongs to the class of thiophene derivatives and has been found to possess a range of biological activities.

Scientific Research Applications

N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide has been found to have a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to have potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of acetylcholinesterase, N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide increases the levels of acetylcholine in the brain, which can improve cognitive function.

Mechanism of Action

The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide is not fully understood. However, it has been proposed that N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide exerts its biological effects by modulating the activity of ion channels and receptors in the brain. N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide has been found to bind to the GABA-A receptor, which is involved in the regulation of neuronal excitability. By binding to the GABA-A receptor, N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide enhances the inhibitory effects of GABA, which can reduce neuronal excitability and improve cognitive function.
Biochemical and Physiological Effects:
N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the development of inflammation. N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide has also been found to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, which are involved in the development of oxidative stress. Additionally, N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide has been found to improve the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been found to have low toxicity, which makes it suitable for in vitro and in vivo studies. However, N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability. Additionally, it has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the research on N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide. One direction is to investigate the potential therapeutic applications of N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide and its effects on ion channels and receptors in the brain. Additionally, further studies are needed to investigate the advantages and limitations of N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide for lab experiments and to develop new formulations that improve its bioavailability and effectiveness.

Synthesis Methods

N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide can be synthesized through a multi-step process starting from 5-bromothiophene-2-carboxylic acid. The first step involves the reaction of 5-bromothiophene-2-carboxylic acid with thionyl chloride to form 5-bromothiophene-2-carbonyl chloride. The carbonyl chloride is then reacted with 4-methylphenylmagnesium bromide to form the corresponding ketone. The final step involves the reaction of the ketone with N-methylacetamide to form N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide.

properties

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNOS/c1-10-2-4-11(5-3-10)8-14(17)16-9-12-6-7-13(15)18-12/h2-7H,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQNSVHTJPSQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NCC2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide

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